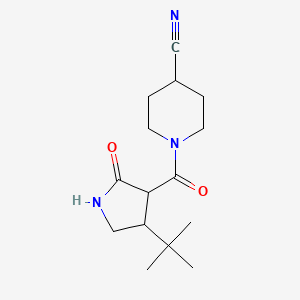
1-(4-叔丁基-2-氧代吡咯烷-3-羰基)哌啶-4-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)piperidine-4-carbonitrile is a complex organic compound that features a pyrrolidine ring and a piperidine ring
科学研究应用
1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)piperidine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
Target of Action
It is known that piperidine derivatives, an important class of heterocyclic compounds, possess a wide range of biological action, and their fragments are contained in the composition of numerous drugs .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological actions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)piperidine-4-carbonitrile typically involves multi-step organic reactions The piperidine ring is then synthesized and attached to the pyrrolidine ring through a series of condensation and cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce nitrile groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
相似化合物的比较
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as 1-(2-oxopyrrolidine-3-carbonyl)piperidine.
Piperidine derivatives: Compounds with similar piperidine rings, such as 1-(4-cyanopiperidine-3-carbonyl)pyrrolidine.
Uniqueness
1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)piperidine-4-carbonitrile is unique due to the presence of both pyrrolidine and piperidine rings, as well as the tert-butyl and carbonitrile groups. This combination of structural features provides the compound with distinct chemical and biological properties, making it valuable for various applications.
生物活性
1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)piperidine-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing available research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C19H33N3O4
- Molecular Weight : 357.49 g/mol
The structure consists of a piperidine ring substituted with a tert-butyl group and a carbonitrile moiety, which are critical for its biological activity.
Recent studies suggest that the biological activity of this compound may be attributed to its interaction with various cellular pathways. For instance, it has been shown to influence the urokinase receptor (uPAR) pathways, which are significant in cancer cell invasion and metastasis. The binding affinity and inhibition constants for related compounds indicate that these derivatives can effectively modulate cell signaling pathways associated with tumor growth and metastasis .
Anticancer Activity
- Cell Proliferation Inhibition : Compounds structurally similar to 1-(4-Tert-butyl-2-oxopyrrolidine-3-carbonyl)piperidine-4-carbonitrile have demonstrated significant inhibition of cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) .
-
Mechanisms of Action :
- Inhibition of Cell Migration : The compound has been reported to impair the invasion and migration capabilities of cancer cells, suggesting its role as an anti-metastatic agent.
- Cytotoxic Effects : While some derivatives exhibit cytotoxicity at high concentrations, others show selective toxicity towards cancer cells without affecting normal cells .
- Case Studies :
Other Biological Activities
- Neuroprotective Effects : Preliminary data suggest that derivatives of this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .
- Antifungal Activity : Related compounds have shown antifungal properties against various pathogens, suggesting that this class may have broader antimicrobial applications .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
1-(4-tert-butyl-2-oxopyrrolidine-3-carbonyl)piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)11-9-17-13(19)12(11)14(20)18-6-4-10(8-16)5-7-18/h10-12H,4-7,9H2,1-3H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICXVRPJIAAHKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)N2CCC(CC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














